molecular formula C20H18N4O2S B12179734 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12179734
M. Wt: 378.4 g/mol
InChI Key: BVMKQTIKNODREW-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features an indole core substituted with a benzyloxy group and a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzyloxy group can be introduced via nucleophilic substitution reactions. The thiadiazole moiety is often synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-3-carboxylic acids, while reduction of the thiadiazole moiety can produce amines .

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The thiadiazole moiety may interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to the combination of the indole and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H18N4O2S/c1-14-22-23-20(27-14)21-19(25)12-24-10-9-16-7-8-17(11-18(16)24)26-13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,23,25)

InChI Key

BVMKQTIKNODREW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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